molecular formula C13H16N2O6 B241554 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid

4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid

Cat. No. B241554
M. Wt: 296.28 g/mol
InChI Key: NDRHLYFCCRBGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid, also known as MAPH, is a synthetic compound that has been widely used in scientific research. It is a hydrazide derivative of the anti-inflammatory drug, mefenamic acid. MAPH has been shown to have anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It also has antitumor effects in vitro and in vivo. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in lab experiments is its high potency and selectivity for COX-2 inhibition. It is also stable and easy to synthesize. However, 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid. One area of interest is the development of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the antitumor effects of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in combination with other chemotherapeutic agents. Additionally, the role of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation.
In conclusion, 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid is a synthetic compound that has shown promising anti-inflammatory, analgesic, and antitumor properties. Its mechanism of action involves the inhibition of the NF-κB signaling pathway. 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid involves the reaction of mefenamic acid with 2-methoxyphenylacetic acid hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization.

Scientific Research Applications

4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.

properties

Product Name

4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C13H16N2O6/c1-20-9-4-2-3-5-10(9)21-8-12(17)15-14-11(16)6-7-13(18)19/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)

InChI Key

NDRHLYFCCRBGCQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.